molecular formula C22H18Cl3N3O2S B2493237 N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,4,5-trichlorobenzenesulfonamide CAS No. 338410-67-6

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,4,5-trichlorobenzenesulfonamide

Cat. No. B2493237
CAS RN: 338410-67-6
M. Wt: 494.82
InChI Key: BUGIVHLQVOFIHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves complex chemical reactions, employing various methodologies to achieve the desired compounds. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide demonstrated a structured approach using X-ray crystallography for structural determination (Al-Hourani et al., 2016). Similarly, compounds bearing the benzenesulfonamide moiety have been synthesized to target specific biological activities, such as inhibitors of kynurenine 3-hydroxylase, highlighting the synthetic versatility of this chemical class (Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity and chemical properties. The crystal and molecular-electronic structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provided insights into the steric hindrance and molecular interactions defining their reactivity and potential applications (Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the reaction of benzimidazole with benzenesulfonyl chloride highlighted the formation of novel chiral compounds, showcasing the chemical reactivity of this class (Al–Douh, 2012). This reactivity is central to developing new materials and molecules with specific functions.

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. Studies on the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide have contributed to understanding the intermolecular interactions and stability of these compounds (Mohamed-Ezzat et al., 2023).

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy in Cancer Treatment : A study describes the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups for photodynamic therapy (PDT). These compounds demonstrate useful properties as photosensitizers in PDT, potentially useful in cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

  • Antitumor Properties : A paper reports the synthesis of novel benzenesulfonamide derivatives and their in vitro antitumor activity. These compounds, particularly N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, showed remarkable activity against specific cancer cell lines (Sławiński & Brzozowski, 2006).

Anticancer and Anti-HCV Agents

  • Potential as Anticancer and Anti-HCV Agents : Another study discusses the synthesis and evaluation of celecoxib derivatives including benzenesulfonamides. The compounds exhibited anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting their potential as therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Potential : A study on Schiff bases of sulfa drugs, including benzenesulfonamide derivatives, reveals their inhibitory effects on various enzyme activities. The compounds showed antimicrobial and antioxidant properties, suggesting potential pharmaceutical applications (Alyar et al., 2019).

  • Antibacterial and Antifungal Effects : Research on pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties showed significant antibacterial and antifungal activity. These findings point to potential applications in combating microbial infections (Hassan, 2013).

Enzyme Inhibition and Molecular Docking

  • Enzyme Inhibition and Molecular Docking Studies : A study synthesized and evaluated novel benzenesulfonamide derivatives for enzyme inhibition against cyclooxygenase-2. These compounds also underwent molecular docking studies, indicating potential as cyclooxygenase-2 inhibitors (Fahim & Shalaby, 2019).

properties

IUPAC Name

N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)-2,4,5-trichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl3N3O2S/c1-13-8-19-22(26-12-28(19)11-15-6-4-3-5-7-15)21(14(13)2)27-31(29,30)20-10-17(24)16(23)9-18(20)25/h3-10,12,27H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGIVHLQVOFIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=CN2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,4,5-trichlorobenzenesulfonamide

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